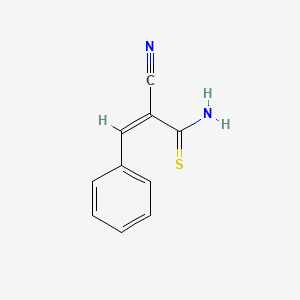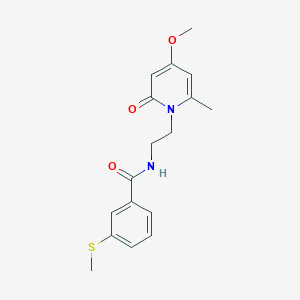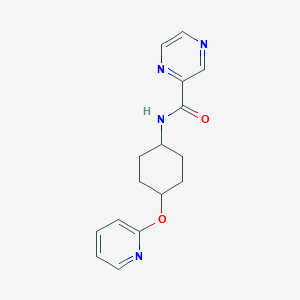
N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide, also known as PQR309, is a small molecule inhibitor that targets phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. It has been extensively studied for its potential application in cancer therapy.
Mecanismo De Acción
N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide inhibits the activity of PI3K and mTOR, which are key signaling pathways involved in cell growth, proliferation, and survival. By inhibiting these pathways, N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide prevents cancer cells from growing and dividing, leading to cell death. N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide has also been shown to induce autophagy, a process by which cells break down and recycle their own components, which can also contribute to cancer cell death.
Biochemical and Physiological Effects:
N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to have a potent inhibitory effect on the PI3K/mTOR pathway in cancer cells. This leads to decreased cell growth and proliferation, increased apoptosis, and induction of autophagy. N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide has also been shown to have anti-inflammatory effects and to improve glucose metabolism in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide in lab experiments is its specificity for the PI3K/mTOR pathway, which makes it a useful tool for studying the role of this pathway in cancer and other diseases. However, one limitation is that N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several future directions for research on N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide. One direction is to further investigate its potential as a cancer therapy, including in combination with other drugs. Another direction is to study its potential application in other diseases, such as inflammatory diseases and metabolic disorders. Additionally, further studies are needed to determine the safety and efficacy of N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide in humans.
Métodos De Síntesis
The synthesis of N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide involves a series of chemical reactions. The starting material is 2-chloroquinoline, which is reacted with 4-(morpholin-4-yl)aniline to form 4-(quinolin-2-ylamino)phenyl)morpholine. This intermediate is then reacted with 4-(bromomethyl)-2-methoxyphenol to form N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide.
Aplicaciones Científicas De Investigación
N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide has been extensively studied for its potential application in cancer therapy. It has shown promising results in preclinical studies in various cancer types, including breast cancer, lung cancer, and glioblastoma. N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K/mTOR pathway, which is often dysregulated in cancer.
Propiedades
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-4-(quinolin-2-ylmethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c31-27(29-22-9-11-24(12-10-22)30-15-17-32-18-16-30)21-6-13-25(14-7-21)33-19-23-8-5-20-3-1-2-4-26(20)28-23/h1-14H,15-19H2,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYAXUCSYULMHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=NC5=CC=CC=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

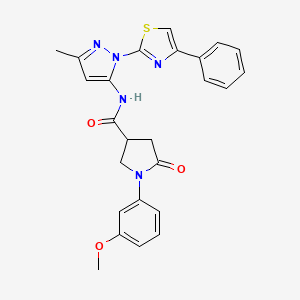
![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2370269.png)

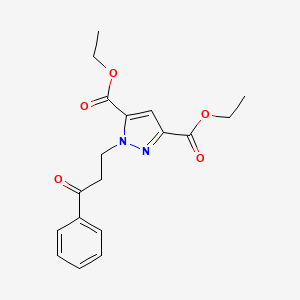

![3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2370277.png)
![4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde](/img/structure/B2370278.png)
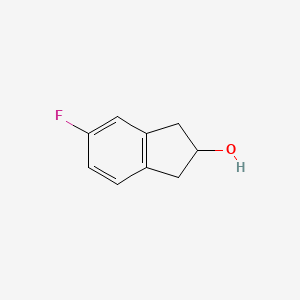
ethylamine dihydrochloride](/img/structure/B2370281.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide](/img/structure/B2370282.png)
